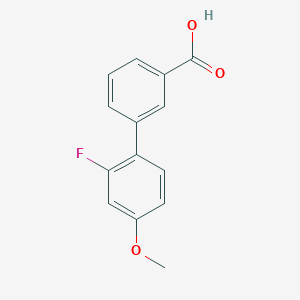

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORQZOBGEWAKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681295 | |

| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182754-74-0 | |

| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid CAS number

An In-Depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and potential applications.

This compound is a biphenyl derivative characterized by the presence of a carboxylic acid group, a methoxy group, and a fluorine atom, strategically positioned on the biphenyl scaffold. These functional groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Compound Identification and Key Properties

| Identifier | Value | Source |

| CAS Number | 1182754-74-0 | [1] |

| Molecular Formula | C₁₄H₁₁FO₃ | [1] |

| Molecular Weight | 246.24 g/mol | Calculated |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | PubChem |

| InChI Key | InChIKey=SDAAXLJTJIKITQ-UHFFFAOYSA-N | PubChem |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol. | N/A |

Synthesis and Mechanistic Insights

The synthesis of substituted biphenyl carboxylic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3][4] This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering a robust and high-yielding route to the target molecule.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis of this compound can be envisioned via the Suzuki-Miyaura coupling of 3-bromo-2-fluorobenzoic acid and (4-methoxyphenyl)boronic acid. The choice of starting materials is critical; the bromine and fluorine on one ring and the boronic acid on the other provide the necessary reactive sites for the palladium-catalyzed coupling.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies.[2][3]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-2-fluorobenzoic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (2.0 eq), to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets) in the range of 7.0-8.2 ppm. A singlet for the methoxy group (OCH₃) around 3.8-4.0 ppm. A broad singlet for the carboxylic acid proton (COOH) above 10 ppm (may not be observed in all solvents). |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon (OCH₃) around 55-60 ppm. A signal for the carboxylic acid carbon (COOH) around 165-175 ppm. |

| IR (Infrared) | A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-O stretches from the ether and carboxylic acid in the 1200-1300 cm⁻¹ region. C-F stretch around 1100-1200 cm⁻¹. |

| Mass Spec. (MS) | Expected [M-H]⁻ ion at m/z 245.06 in negative ion mode ESI-MS. |

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound suggest its potential as a valuable scaffold in drug discovery. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[5][6]

Rationale for Pharmacological Interest

-

Biphenyl Core: The biphenyl scaffold is a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).

-

Carboxylic Acid Group: This functional group can act as a key pharmacophore, forming hydrogen bonds with biological targets. It is a common feature in many NSAIDs and other therapeutic agents.[7]

-

Fluorine Substitution: The introduction of fluorine can block sites of metabolism, thereby increasing the half-life of a drug.[6] It can also modulate the acidity of the carboxylic acid and influence the overall electronic properties of the molecule.

-

Methoxy Group: The methoxy group can also influence the electronic and steric properties of the molecule, potentially affecting its interaction with target proteins.

Potential as an Anti-Inflammatory Agent

Given the prevalence of the fluorinated biphenyl carboxylic acid moiety in anti-inflammatory agents, it is plausible that this compound could exhibit inhibitory activity against enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Sources

- 1. Angene - this compound | 1182754-74-0 | MFCD12859534 | AGN-PC-0WNOFY [japan.angenechemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the core physicochemical properties of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes predicted data from validated computational models with established, field-proven experimental protocols for its characterization. This approach provides a robust framework for researchers initiating studies with this compound.

Introduction: The Scientific Rationale

This compound incorporates several key functional groups that are of significant interest in drug discovery. The biphenyl scaffold provides a rigid core, often utilized to orient other functional groups for optimal interaction with biological targets. The carboxylic acid moiety introduces a key acidic center, crucial for forming salt bridges and hydrogen bonds, and significantly influences the compound's solubility and pharmacokinetic profile.

The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity. The methoxy group can also influence solubility and metabolic pathways. Understanding the interplay of these groups through a detailed physicochemical characterization is paramount for any research and development program involving this molecule.

Chemical Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 1182754-74-0

-

Molecular Formula: C₁₄H₁₁FO₃

-

Molecular Weight: 246.24 g/mol

Physicochemical Properties: A Predictive Overview

Given the absence of extensive experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and provide a valuable baseline for experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa | ~4.0 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | ~3.0 - 3.5 | Indicates lipophilicity and the tendency to partition into membranes, a key factor in the "rule of five" for oral bioavailability. |

| Aqueous Solubility | Low | The predicted low solubility suggests that formulation strategies may be necessary for in vivo studies. |

| Melting Point | Not available | Important for understanding the solid-state properties and for analytical method development. |

| Boiling Point | Not available | Relevant for purification and stability assessments at elevated temperatures. |

Experimental Protocols for Physicochemical Characterization

To empower researchers to validate the predicted properties and gain a deeper understanding of this compound, the following are detailed, standard operating procedures for key physicochemical measurements.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a carboxylic acid, it is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Causality of Experimental Choices: Potentiometric titration is a highly accurate and reliable method for pKa determination.[1][2][3] It directly measures the change in pH of a solution of the compound upon the addition of a titrant (a strong base in this case), allowing for the precise identification of the half-equivalence point, which corresponds to the pKa.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound. Dissolve the compound in a minimal amount of a co-solvent like methanol or DMSO due to its predicted low aqueous solubility, and then dilute with a known volume of deionized water. The final concentration should be in the range of 1-10 mM.

-

Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Instrumentation Setup: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[1]

-

Titration: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add the standardized NaOH solution in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.

Causality of Experimental Choices: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning between two immiscible phases.[4][5][6] This method provides a thermodynamic measure of the partition coefficient.

Experimental Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the water-saturated n-octanol.

-

Partitioning: In a vial, combine a known volume of the octanol stock solution with a known volume of the n-octanol-saturated water.

-

Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a critical parameter for drug formulation and bioavailability.

Causality of Experimental Choices: The equilibrium solubility method, often referred to as the shake-flask method for solubility, provides the true thermodynamic solubility of a compound, as it allows sufficient time for the solid and solution phases to reach equilibrium.[7][8][9]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result Reporting: The solubility is reported in units such as mg/mL or µM.

Ionization State as a Function of pH

The carboxylic acid moiety of this compound will exist in a pH-dependent equilibrium between its protonated (neutral) and deprotonated (anionic) forms. This equilibrium is fundamental to its biological activity and physicochemical properties.

Caption: Ionization equilibrium of the carboxylic acid group.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While computational predictions offer valuable initial insights, the provided experimental protocols are essential for obtaining accurate, reliable data. A thorough characterization of its pKa, logP, and solubility will be instrumental in guiding its application in drug discovery programs, from hit-to-lead optimization to formulation development. Further studies should focus on obtaining experimental spectral data (NMR, IR, MS) to confirm its structure and purity, as well as investigating its solid-state properties through techniques like X-ray crystallography.

References

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Toronto. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. web.williams.edu [web.williams.edu]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Structure Elucidation of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

This technical guide provides a comprehensive walkthrough for the structural elucidation of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a substituted biphenyl carboxylic acid of interest to researchers, scientists, and drug development professionals. By integrating data from multiple spectroscopic techniques, this guide offers a robust, self-validating methodology for confirming the molecular structure of this and similar complex organic molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

Introduction: The Significance of Structural Integrity

The precise structural determination of a molecule is paramount in the field of drug discovery and development. Even minor variations in the arrangement of atoms can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. This compound, with its biphenyl scaffold, fluorine and methoxy substitutions, and a carboxylic acid moiety, presents a unique set of analytical challenges and opportunities. This guide will systematically deconstruct the molecule's structure through a multi-pronged spectroscopic approach.

The Elucidation Workflow: A Synergistic Approach

The structural confirmation of this compound relies on the convergence of data from several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

A Technical Guide to the Spectroscopic Characterization of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (CAS No: 1182754-74-0[1], Molecular Formula: C₁₄H₁₁FO₃). In the absence of publicly available experimental spectra for this specific molecule, this document serves as an expert-guided framework for its characterization. By dissecting the molecule into its core components—a biphenyl scaffold, a carboxylic acid, a methoxy group, and a fluorine atom—we can predict and interpret its spectral data with a high degree of confidence. This guide is structured to provide not only the anticipated data but also the underlying scientific principles and standard methodologies for acquiring such data, ensuring both theoretical understanding and practical applicability in a research and development setting.

Introduction: The Structural Significance of a Multifunctional Biphenyl

This compound is a compound of interest within medicinal chemistry and materials science due to its substituted biphenyl core. Biphenyl derivatives are known to exhibit a range of biological activities, including antihypertensive, antibacterial, and anticancer effects. The specific functionalization of this molecule—a carboxylic acid for potential hydrogen bonding and salt formation, a methoxy group influencing electron density and solubility, and a fluorine atom for modulating metabolic stability and binding interactions—makes it a prime candidate for drug discovery programs.

Accurate structural elucidation is the bedrock of any chemical research. This guide provides the foundational spectroscopic knowledge required to confirm the identity and purity of this compound, a critical step in advancing its scientific exploration.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range in DMSO.[2] |

| 7.8 - 8.0 | Multiplet | 3H | Ar-H | Protons on the carboxylic acid-bearing ring, ortho and para to the carboxyl group, will be deshielded. |

| 7.2 - 7.4 | Multiplet | 3H | Ar-H | Protons on the fluorine-bearing ring will exhibit complex splitting due to H-F coupling. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons are typically found in this region as a sharp singlet. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range.[2] |

| 155 - 160 (d, ¹JCF) | C-F | The carbon directly bonded to fluorine will show a large coupling constant. |

| 110 - 145 | Ar-C | Aromatic carbons will appear in this range, with those bearing substituents showing distinct shifts and couplings. |

| ~56 | -OCH₃ | The carbon of the methoxy group typically resonates around 55-60 ppm. |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -110 to -120 | Multiplet | The chemical shift is typical for a fluorine atom on an aromatic ring.[3] The multiplicity will arise from coupling to neighboring aromatic protons. |

Table 4: Predicted Key IR Absorption Bands (Solid State, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[4] |

| ~1700 | Strong | C=O stretch | The strong carbonyl absorption for an aromatic carboxylic acid.[4] |

| 1200-1300 | Strong | C-O stretch | Coupled with the O-H bend, this is another key feature of carboxylic acids. |

| 1000-1100 | Medium | C-F stretch | Aromatic C-F bonds typically absorb in this region. |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Interpretation | Rationale |

| 246 | [M]⁺ | Molecular ion peak. |

| 229 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway for aromatic carboxylic acids.[5] |

| 201 | [M-COOH]⁺ | Loss of the entire carboxyl group is another characteristic fragmentation.[5] |

Methodologies and Experimental Protocols

The following sections outline the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its structure. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and observing the acidic proton.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal resolution and sensitivity.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use an external reference standard if necessary, although modern spectrometers can be internally referenced.[3]

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is invaluable for identifying functional groups. The carboxylic acid moiety of the target molecule will produce highly characteristic and easily identifiable absorption bands.

Protocol for FTIR Data Acquisition:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric contributions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron ionization (EI) is a standard technique for relatively small, thermally stable organic molecules.

Protocol for EI-MS Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

Sources

- 1. Angene - this compound | 1182754-74-0 | MFCD12859534 | AGN-PC-0WNOFY [japan.angenechemical.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. GCMS Section 6.12 [people.whitman.edu]

An In-depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid: Synthesis, Properties, and Pharmaceutical Context

Introduction

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid is a specialized organic molecule characterized by its biphenyl scaffold, a foundational structure in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthetic pathways—with a focus on the Suzuki-Miyaura coupling—and an analysis of its relevance within the broader landscape of drug discovery and development. Biphenyl derivatives are integral to the creation of a wide array of therapeutic agents, serving as key intermediates in the synthesis of drugs for conditions ranging from inflammatory diseases to cancer.[1] The strategic placement of fluoro and methoxy groups on the biphenyl core of this particular acid modifies its electronic and steric properties, influencing its potential biological activity and making it a compound of significant interest to researchers in the pharmaceutical sciences.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 1182754-74-0 | |

| Molecular Formula | C₁₄H₁₁FO₃ | |

| Molecular Weight | 246.24 g/mol | |

| Appearance | White to off-white solid | Inferred from typical biphenyl carboxylic acids |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide | General chemical knowledge |

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the public domain, its emergence can be understood within the broader context of the intensive exploration of biphenyl carboxylic acid derivatives in medicinal chemistry. The development of this class of compounds has been driven by the search for novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The biphenyl scaffold provides a rigid and tunable platform for orienting functional groups in three-dimensional space, a critical feature for effective interaction with biological targets. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. It is therefore highly probable that this compound was first synthesized as part of a larger library of compounds during a lead optimization campaign in a drug discovery program.

Core Synthesis: The Suzuki-Miyaura Coupling

The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, and it is renowned for its mild reaction conditions and high functional group tolerance.

Conceptual Synthetic Approach

The synthesis of this compound via Suzuki-Miyaura coupling can be envisioned through two primary retrosynthetic pathways:

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol (Pathway A)

This protocol outlines a representative synthesis based on the coupling of 3-carboxyphenylboronic acid and 1-bromo-2-fluoro-4-methoxybenzene.

Materials:

-

3-Carboxyphenylboronic acid

-

1-Bromo-2-fluoro-4-methoxybenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-carboxyphenylboronic acid (1.2 equivalents) and 1-bromo-2-fluoro-4-methoxybenzene (1.0 equivalent).

-

Catalyst and Base Addition: Add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Significance in Drug Discovery

Biphenyl carboxylic acids are a privileged scaffold in drug design. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, enabling strong interactions with biological targets. The biphenyl core provides a rigid framework that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties.

The presence of a fluorine atom in this compound is particularly noteworthy. Fluorine substitution can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism.

-

Increase Binding Affinity: Through favorable interactions with the target protein.

-

Modulate pKa: Affecting the ionization state of the carboxylic acid.

-

Improve Membrane Permeability: By altering the lipophilicity of the molecule.

The methoxy group also plays a role in modifying the electronic and steric properties of the molecule, which can influence its biological activity.

While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a variety of therapeutic applications, including as anti-inflammatory agents, anticancer drugs, and inhibitors of specific enzymes.

Conclusion

This compound represents a valuable building block for medicinal chemists and drug development professionals. Its synthesis is readily achievable through well-established methodologies like the Suzuki-Miyaura coupling. The strategic incorporation of fluorine and methoxy substituents on the privileged biphenyl carboxylic acid scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. Retrieved from [Link]

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

Sources

An In-depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid and its Derivatives for Drug Discovery

Introduction: The Strategic Value of Fluorinated Biphenyls in Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, yet tunable, nature allows for precise spatial orientation of functional groups to engage with biological targets. The introduction of fluorine into these scaffolds offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] This guide focuses on a specific, strategically designed molecule, 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid , and its derivatives, as a case study in leveraging these principles for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents.

This document provides a comprehensive technical overview intended for researchers and drug development professionals. It details the synthetic rationale, step-by-step protocols, potential biological mechanisms of action, and analytical characterization of this promising chemical entity.

Core Synthesis: A Modular Approach via Suzuki-Miyaura Coupling

The construction of the biphenyl core is most effectively achieved through the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile route for forming carbon-carbon bonds between aryl halides and arylboronic acids, with excellent functional group tolerance.[3]

The logical retrosynthetic analysis for this compound identifies two key commercially available precursors: 3-Bromobenzoic acid [4][5][6][7] and (2-Fluoro-4-methoxyphenyl)boronic acid .[3][8][9][10][11]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and derivatization of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, field-proven methodology adapted from standard Suzuki-Miyaura coupling procedures.[1]

Materials and Reagents:

| Reagent | CAS Number | Supplier Recommendation | Purity |

| 3-Bromobenzoic acid | 585-76-2 | Sigma-Aldrich, TCI | ≥98% |

| (2-Fluoro-4-methoxyphenyl)boronic acid | 162101-31-7 | Sigma-Aldrich, Combi-Blocks | ≥98% |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | ≥98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Anhydrous, ≥99% |

| 1,4-Dioxane | 123-91-1 | Acros Organics | Anhydrous |

| Hydrochloric Acid (HCl) | 7647-01-0 | J.T. Baker | 2M solution |

| Ethyl Acetate | 141-78-6 | EMD Millipore | HPLC Grade |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | VWR Chemicals | Anhydrous |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-Bromobenzoic acid (1.0 eq), (2-Fluoro-4-methoxyphenyl)boronic acid (1.1 eq), and Potassium Carbonate (2.5 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of a slight excess of the boronic acid ensures complete consumption of the aryl halide, while the palladium catalyst loading is optimized for efficiency and cost.

-

Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water. The aqueous component is crucial for dissolving the carbonate base and facilitating the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with water. Transfer to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.

-

Acidification: Carefully acidify the aqueous layer to a pH of ~2 using 2M HCl. This protonates the carboxylate, causing the desired product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, washing with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white to off-white solid.

Therapeutic Rationale: Targeting Inflammatory Pathways

Biphenyl carboxylic acids are structurally analogous to several non-steroidal anti-inflammatory drugs (NSAIDs).[12][13][14] Many of these agents exert their effects by inhibiting cyclooxygenase (COX) enzymes. However, a key signaling pathway implicated in chronic inflammatory diseases is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[15][16] Dysregulation of NF-κB is a hallmark of conditions like rheumatoid arthritis and inflammatory bowel disease.[15][17][18]

The structure of this compound is designed to potentially interact with components of this pathway. The carboxylic acid can form critical hydrogen bonds, while the biphenyl core provides a rigid scaffold for positioning the fluoro and methoxy groups into specific binding pockets.

Hypothesized Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling cascade and a potential point of inhibition.

Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential and optimize the activity of the core compound, the synthesis of derivatives is a critical next step. The carboxylic acid moiety serves as a convenient handle for creating ester and amide libraries.

Protocol: Amide Derivative Synthesis

-

Activation: In a dry flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl chloride (1.2 eq) and a catalytic amount of Dimethylformamide (DMF). Stir at room temperature for 2 hours. The reaction mixture will become a clear solution as the acid chloride forms.

-

Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and Triethylamine (2.0 eq) in DCM. Cool this solution in an ice bath.

-

Reaction: Slowly add the acid chloride solution from step 1 to the amine solution. Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Ester Derivative Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also act as the solvent.

-

Catalysis: Add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Purification: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester derivative.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

| Technique | Expected Results for this compound |

| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to aromatic protons with characteristic splitting patterns for the substituted rings. A broad singlet for the carboxylic acid proton (>12 ppm). A singlet for the methoxy group protons (~3.8 ppm). |

| ¹³C NMR (101 MHz, DMSO-d₆) | Resonances for 14 distinct carbons, including the carbonyl carbon of the carboxylic acid (~167 ppm), the carbon attached to the methoxy group, and carbons attached to fluorine (showing C-F coupling). |

| Mass Spectrometry (ESI-) | Calculated for C₁₄H₁₁FO₃: 246.07. Expected [M-H]⁻ peak at m/z 245.06. |

| Infrared (IR) Spectroscopy | Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). Strong C=O stretch (~1700 cm⁻¹). C-O and C-F stretches in the fingerprint region. |

| HPLC Purity | >98% purity on a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA). |

Conclusion

This compound represents a strategically designed molecule with significant potential in drug discovery. Its synthesis via the reliable Suzuki-Miyaura coupling allows for modular and efficient production. Based on its structural class, this compound is a promising candidate for development as an anti-inflammatory agent, potentially through the modulation of the NF-κB signaling pathway. The protocols and rationale presented in this guide provide a solid foundation for researchers to synthesize, characterize, and further investigate this molecule and its derivatives in the pursuit of novel therapeutics.

References

-

Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences. [Link]

-

Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology.

- Roman-Blas, J. A., & Jimenez, S. A. (2006). NF-κB as a potential therapeutic target in osteoarthritis and rheumatoid arthritis. Osteoarthritis and Cartilage, 14(9), 839-848.

- Atreya, I., Atreya, R., & Neurath, M. F. (2008). NF-κB in inflammatory bowel disease. Journal of Internal Medicine, 263(6), 591-596.

-

PrepChem. Preparation of 3-bromobenzoic acid. [Link]

-

Otto Chemie Pvt Ltd. 3-Bromobenzoic acid, 98% 585-76-2. [Link]

-

LookChem. 3-Bromobenzoic acid. [Link]

-

Datar, P. A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Supplier of 2-Fluoro-4-methoxyphenylboronic acid CAS 162101-31-7 for Pharmaceutical & Organic Synthesis. [Link]

-

Boron Molecular. Buy 2-fluoro-4-methoxyphenyl boronic acid. [Link]

-

Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]

-

Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace. [Link]

-

Patrignani, P., & Patrono, C. (2015). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. prepchem.com [prepchem.com]

- 3. scbt.com [scbt.com]

- 4. 3-Bromobenzoic acid, 98% 585-76-2 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 5. 3-Bromobenzoic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 3-Bromobenzoic acid|lookchem [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. boronmolecular.com [boronmolecular.com]

- 11. 2-Fluoro-4-methoxyphenylboronic acid AldrichCPR 162101-31-7 [sigmaaldrich.com]

- 12. scispace.com [scispace.com]

- 13. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a key building block for researchers and professionals in the field of drug discovery and development. This document delves into its chemical identity, commercial sourcing, synthesis, applications, and quality control, offering field-proven insights to empower your research endeavors.

Chemical Identity and Commercial Availability

1.1. Nomenclature and Structure

This compound is a substituted biphenyl derivative with the following chemical structure:

-

Chemical Name: this compound

-

Molecular Formula: C₁₄H₁₁FO₃[1]

-

Molecular Weight: 246.23 g/mol

It is important to note that while the CAS number 1182754-74-0 is predominantly associated with this specific isomer, another CAS number, 1214349-39-9, is sometimes used for a compound with a very similar name, "2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-carboxylic acid".[5] Researchers should verify the CAS number with the supplier to ensure they are acquiring the correct isomer for their application.

1.2. Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical documentation.

| Supplier | Purity | Available Quantities | Additional Information |

| Angene | Inquire for details | mg to kg scales | Offers custom synthesis and a broad catalog of building blocks.[1][6] |

| BOC Sciences | Inquire for details | Custom synthesis available | A global supplier of a wide range of research chemicals and biochemicals.[][] |

| ChemicalBook | Inquire for details | Lists multiple suppliers | A comprehensive chemical database that provides supplier information.[2] |

| Various Suppliers on ChemBuyersGuide.com | Varies by supplier | Varies by supplier | A platform to connect with multiple chemical suppliers. |

Note: Purity levels and available quantities are subject to change. It is always recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for batch-specific data.

Synthesis and Manufacturing

The synthesis of this compound and other substituted biphenyl carboxylic acids is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[9][10] This robust and versatile method allows for the efficient formation of the C-C bond between the two phenyl rings.

2.1. General Suzuki-Miyaura Coupling Protocol

The general synthetic strategy involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, the likely precursors would be (2-fluoro-4-methoxyphenyl)boronic acid and a methyl or ethyl ester of 3-bromobenzoic acid, followed by hydrolysis of the ester.

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis (General)

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

-

Aryl halide (e.g., 3-bromobenzoic acid derivative) (1.0 equiv)

-

Aryl boronic acid (e.g., (2-fluoro-4-methoxyphenyl)boronic acid) (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

If an ester precursor was used, perform hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture) to obtain the final carboxylic acid.

Caption: Key structural features and their relevance to potential applications.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in research and development. A combination of analytical techniques should be employed for comprehensive quality control.

4.1. Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integration of all protons in the molecule. The spectrum would be expected to show characteristic aromatic proton signals, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase HPLC method is typically suitable for this type of molecule. [11]* Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Certificate of Analysis (CoA): Always request a batch-specific CoA from the supplier, which should provide data from these analytical tests.

Exemplary HPLC Method for Purity Determination (General)

Disclaimer: This is a general method and may require optimization.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Safety, Handling, and Storage

5.1. Safety Precautions

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards and handling procedures. General safety practices include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

5.2. Storage

The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

References

-

2′-Fluoro-4′-methoxybiphenyl-3-carboxylic acid. PubChem. [Link]

-

This compound | 1182754-74-0. Angene. [Link]

-

This compound | 1182754. Angene. [Link]

-

1182754-74-0 2-Fluoro-4-Methoxybiphenyl-3-carboxylic acid. Chem-Space. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. [Link]

-

Angene Chemicals. RHENIUM BIO SCIENCE. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

2'-氟-4'-甲基联苯-3-羧酸. CAS号查询. [Link]

-

Angene Chemical. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

(PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

-

The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]

-

1179613-45-6_CAS号:1179613-45-6_2-fluoro-4-(3. cas号查询. [Link]

Sources

- 1. Angene - this compound | 1182754-74-0 | MFCD12859534 | AGN-PC-0WNOFY [japan.angenechemical.com]

- 2. 2-Fluoro-4-Methoxybiphenyl-3-carboxylic acid | 1182754-74-0 [m.chemicalbook.com]

- 3. 1182754-74-0|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 4. Angene - this compound | 1182754-74-0 | MFCD12859534 | AGN-PC-0WNOFY [japan.angenechemical.com]

- 5. 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-carboxylic acid | 1214349-39-9 [chemicalbook.com]

- 6. angenesci.com [angenesci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. public.pensoft.net [public.pensoft.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a valuable biphenyl scaffold for pharmaceutical and materials science research, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides an in-depth exploration of the reaction mechanism, a meticulously outlined experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yield synthesis. The protocols are designed to be self-validating, with explanations for each procedural step, empowering researchers to not only replicate the synthesis but also to adapt it for analogous transformations.

Introduction: The Significance of Biphenyl Carboxylic Acids and the Power of Suzuki Coupling

Biphenyl carboxylic acids are a class of organic compounds that form the structural core of numerous biologically active molecules and functional materials. The specific target of this guide, this compound, incorporates a fluorine atom and a methoxy group, which can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making it a highly desirable building block in drug discovery.

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide, providing a powerful tool for the construction of complex molecular architectures like the target biphenyl derivative.[1][2]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (in this case, 3-bromobenzoic acid), forming a Pd(II) intermediate.[1][2] This step is often the rate-determining step of the reaction.

-

Transmetalation: In the presence of a base, the organoboron species (2-fluoro-4-methoxyphenylboronic acid) forms a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid for this step.

-

Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium complex, leading to the formation of the desired biphenyl product and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of the target compound.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 585-76-2 | Commercially available |

| 2-Fluoro-4-methoxyphenylboronic acid | C₇H₈BFO₃ | 169.95 | 162101-31-7 | Commercially available |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Commercially available |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 603-35-0 | Commercially available |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Commercially available |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, degassed |

| Water | H₂O | 18.02 | 7732-18-5 | Degassed, deionized |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent grade |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M solution |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 mmol, 1.0 equiv), 2-fluoro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add 8 mL of degassed toluene and 2 mL of degassed water to the reaction mixture. The use of a biphasic solvent system is common in Suzuki couplings, with the organic solvent solubilizing the reactants and the aqueous phase dissolving the inorganic base.[2]

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition step, particularly with the moderately reactive aryl bromide.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, facilitating its extraction into the organic phase.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Discussion: Key Considerations for a Successful Synthesis

-

Choice of Catalyst and Ligand: While various palladium sources can be used, the combination of Pd(OAc)₂ and a phosphine ligand like triphenylphosphine is a robust and commonly employed catalytic system. The ligand stabilizes the palladium catalyst and modulates its reactivity.

-

The Role of the Base: The base is critical for the transmetalation step. Potassium carbonate is a moderately strong base that is effective in this transformation. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.

-

Solvent System: A degassed solvent system is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. The toluene/water system is effective for dissolving both the organic reactants and the inorganic base.

-

Steric Hindrance: While the substrates in this synthesis are not excessively bulky, steric hindrance can be a limiting factor in some Suzuki couplings. The ortho-fluoro substituent on the boronic acid may slightly decrease the reaction rate compared to an unsubstituted analogue, but the reaction is expected to proceed efficiently under the specified conditions.

-

Purification: The acidic nature of the carboxylic acid group in the product allows for a straightforward acid-base workup, which aids in the initial purification. Column chromatography or recrystallization is typically necessary to achieve high purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters as outlined in this guide, researchers can successfully synthesize this valuable compound in high yield and purity. The mechanistic insights and detailed protocols presented herein are intended to serve as a practical resource for scientists engaged in the synthesis of complex biaryl systems for a wide range of applications.

References

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid

Introduction

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The targeted synthesis of specifically substituted derivatives is therefore of high importance. This document provides a detailed guide for the synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a valuable building block for drug discovery and development. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3]

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands as a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1] This application note will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for the synthesis of the title compound, and offer insights into process optimization and product purification.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (e.g., (2-fluoro-4-methoxyphenyl)boronic acid) is transferred to the palladium(II) center, replacing the halide. The base is crucial for the activation of the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic ligands on the palladium center couple to form the desired biphenyl C-C bond, and the product is eliminated from the palladium, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is outlined below. This process begins with the preparation of the reaction mixture, followed by the catalytic reaction, and concludes with product isolation and purification.

Caption: A schematic overview of the experimental workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and (2-fluoro-4-methoxyphenyl)boronic acid.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Equivalents | Amount (mmol) | Weight/Volume |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 1.0 | 5.0 | 1.005 g |

| (2-Fluoro-4-methoxyphenyl)boronic acid | C₇H₈BFO₃ | 169.95 | 1.2 | 6.0 | 1.02 g |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 (2 mol%) | 0.1 | 22.5 mg |

| SPhos | C₂₇H₃₁O₂P | 410.50 | 0.04 (4 mol%) | 0.2 | 82.1 mg |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 15.0 | 2.07 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 20 mL |

| Water (degassed) | H₂O | 18.02 | - | - | 5 mL |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | - | - | As needed |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - | For extraction |

| Brine | NaCl (aq) | - | - | - | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | For drying |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.005 g, 5.0 mmol), (2-fluoro-4-methoxyphenyl)boronic acid (1.02 g, 6.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities.

-

Acidification: Carefully acidify the aqueous layer with 1 M HCl until a precipitate is formed (typically pH 2-3).

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether.

-

Drying: Dry the product in a vacuum oven to afford the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Alternatively, for higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes with a small amount of acetic acid can be employed.

Characterization:

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (MP): As an indicator of purity.

Note: As of the writing of this document, specific, publicly available characterization data for this compound is limited. Researchers should perform thorough in-house analysis to confirm the identity and purity of the synthesized compound.

Field-Proven Insights and Causality

-

Choice of Catalyst and Ligand: While various palladium sources can be used, Pd(OAc)₂ is a common and relatively air-stable precatalyst. The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for the coupling of aryl chlorides and bromides, as it promotes the oxidative addition and reductive elimination steps.

-

Base Selection: An inorganic base such as potassium carbonate is typically effective and cost-efficient for Suzuki couplings involving carboxylic acid functionalities. Stronger bases like hydroxides could potentially lead to side reactions. The base is crucial for activating the boronic acid for transmetalation.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent helps to dissolve the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is important to prevent oxidation of the palladium catalyst.

-

Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific substrates and catalyst system and should be optimized for each case.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The protocol provided in this application note, along with the accompanying scientific rationale, offers a solid foundation for researchers in the fields of organic synthesis and drug development. Careful attention to the reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity of the desired product.

References

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. Available at: [Link]

-

This compound | 1182754-74-0 | MFCD12859534 | AGN-PC-0WNOFY - Angene. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

-

Supporting Information - Wiley-VCH. Available at: [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry. Available at: [Link]

-

Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

-

The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Fluorinated Biphenyl Carboxylic Acids via Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluorobenzoic Acid